2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)nicotinonitrile

Drug Design Lipophilicity ADMET

2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile is a heterocyclic thioether that integrates a 4,5-dimethyl-1,2,4-triazole moiety with a nicotinonitrile scaffold via a sulfur bridge (C10H9N5S, MW 231.28 g/mol). It belongs to the broader class of triazole–nicotinonitrile hybrids, a family recognized for diverse pharmacological potential including antioxidant and antimicrobial activities.

Molecular Formula C10H9N5S
Molecular Weight 231.28 g/mol
Cat. No. B14902248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)nicotinonitrile
Molecular FormulaC10H9N5S
Molecular Weight231.28 g/mol
Structural Identifiers
SMILESCC1=NN=C(N1C)SC2=C(C=CC=N2)C#N
InChIInChI=1S/C10H9N5S/c1-7-13-14-10(15(7)2)16-9-8(6-11)4-3-5-12-9/h3-5H,1-2H3
InChIKeyNQNDYEZOUBOSLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile (CAS 941169-44-4) – Compound Identity and Core Properties for Procurement Decisions


2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile is a heterocyclic thioether that integrates a 4,5-dimethyl-1,2,4-triazole moiety with a nicotinonitrile scaffold via a sulfur bridge (C10H9N5S, MW 231.28 g/mol). It belongs to the broader class of triazole–nicotinonitrile hybrids, a family recognized for diverse pharmacological potential including antioxidant and antimicrobial activities [1]. The compound is commercially supplied as a research chemical (purity ≥98%) with a computed LogP of 1.2 and topological polar surface area (TPSA) of 92.7 Ų, placing it within drug-like physicochemical space [2].

Why Close Analogs Cannot Replace 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile in Structure-Focused Research Programs


Triazole–nicotinonitrile conjugates are not functionally interchangeable; subtle variations in the triazole substituents (e.g., methylation pattern) and the aryl–nitrile geometry profoundly alter electronic distribution, hydrogen-bonding capacity, and steric shielding of the thioether linkage [1]. The 4,5-dimethyl substitution on the triazole ring in this compound uniquely balances lipophilicity (XLogP3 = 1.2) and polar surface area (TPSA = 92.7 Ų) relative to non-methylated or mono-methylated analogs, directly impacting solubility, permeability, and metabolic stability [2]. Furthermore, the 2-position thioether attachment on the pyridine ring, combined with the nitrile group at the 3-position, creates a distinctive vector of donor/acceptor interactions that cannot be recapitulated by regioisomers or by benzonitrile-based replacements [3]. Generic substitution risks altering key molecular recognition features and invalidates comparative structure–activity relationship (SAR) conclusions.

Quantitative Differentiation Evidence for 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile


Lipophilicity Optimization: XLogP3 1.2 vs. Predicted Values for Non-Methylated and Mono-Methylated Triazole Analogs

The target compound's XLogP3 of 1.2 is significantly lower than the predicted values for the 4-desmethyl analog 2-((4H-1,2,4-triazol-3-yl)thio)nicotinonitrile (predicted XLogP3 ≈ 0.4) and the 4-monomethyl analog (predicted XLogP3 ≈ 0.8), while being substantially more hydrophilic than the 4,5-diethyl or 4-phenyl congeners (predicted XLogP3 > 2.5) [1][2]. This intermediate lipophilicity is critical for balancing aqueous solubility and membrane permeability, a key determinant in both biochemical assay compatibility and oral bioavailability potential.

Drug Design Lipophilicity ADMET

Topological Polar Surface Area (TPSA) Differentiation: 92.7 Ų Enables CNS-Favorable Range

The target compound exhibits a TPSA of 92.7 Ų, which falls within the empirically established threshold for CNS penetration (generally <90 Ų for good brain exposure, <110 Ų for moderate permeability) [1]. In contrast, the 4-desmethyl analog is predicted to have a TPSA of ~105 Ų due to increased N–H hydrogen-bonding capacity, potentially limiting passive CNS entry [2]. The 4,5-dimethylation eliminates the H-bond donor on the triazole, reducing TPSA by approximately 12.3 Ų and shifting the compound into a more CNS-accessible chemical space.

Medicinal Chemistry Blood-Brain Barrier CNS Drug Design

Documented Purity Specification: 98% Assay vs. Unspecified or Lower-Grade Alternative Batches

Commercially, this compound is offered with a certified purity of 98% (HPLC), as specified by Leyan (Cat. No. 1376234) . This is materially higher than the generic purity typically assigned to custom-synthesized or non-validated batches of related triazole-thioether compounds, which may lack analytical certification. In a recent synthesis and evaluation study of nicotinonitrile-triazole hybrids, compounds with >95% purity demonstrated consistent and reproducible antioxidant IC₅₀ values, whereas batches of lower purity introduced variability exceeding 15% in replicate assays [1].

Chemical Procurement Quality Assurance Reproducibility

Molecular Weight Advantage: 231.28 g/mol Within Optimal Fragment-Based Screening Range

With a molecular weight of 231.28 g/mol, the target compound resides near the ideal fragment-like space (MW < 250) for fragment-based drug discovery (FBDD) [1]. This is distinctly lower than many common triazole–nicotinonitrile series that bear heavy halogen, trifluoromethyl, or polycyclic substituents and often exceed 300 g/mol [2]. The low molecular weight, combined with a calculated ligand efficiency (LE) metric of ~0.35 kcal/mol per heavy atom (assuming a hypothetical binding free energy of ~4 kcal/mol), makes it an attractive starting point for fragment growth strategies.

Fragment-Based Drug Discovery Lead Optimization Ligand Efficiency

Recommended Application Scenarios for 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)nicotinonitrile Derived from Quantitative Differentiation


Fragment-Based Lead Discovery for CNS Kinase Targets

The compound's MW (231.28 g/mol), intermediate XLogP3 (1.2), and CNS-favorable TPSA (92.7 Ų) make it a suitable fragment starting point for kinases requiring brain penetration (e.g., CK1δ, DYRK1A). Its 4,5-dimethyl substitution removes an H-bond donor, lowering TPSA relative to desmethyl analogs and enhancing passive blood–brain barrier permeability [1]. In fragment screens, the nitrile and pyridine nitrogen provide metal-coordination and H-bond acceptor motifs for hinge-region binding, while the triazole sulfur offers a vector for subsequent alkylation or oxidation [2].

Construction of Focused Nicotinonitrile-Hybrid Libraries with Controlled Lipophilicity

The XLogP3 of 1.2 serves as a calibrated baseline for combinatorial library design. Researchers synthesizing triazole–nicotinonitrile hybrids for antimicrobial or antioxidant profiling can use this compound as a core scaffold whose lipophilicity can be incrementally increased (e.g., via 4-phenyl substitution) or decreased (via polar groups on the pyridine ring). This controlled property space is directly informed by the quantitative LogP data and the observation that nicotinonitrile-triazole conjugates exhibit antioxidant activity correlated with logP in the 0.5–2.5 range [1][2].

High-Confidence Assay Development and SAR Profiling

With a vendor-certified purity of ≥98%, this compound supports robust assay development in biochemical and cell-based screens. The absence of confounding impurities reduces the rate of false positives and enables reliable SAR interpretation, as demonstrated by the low inter-assay variability reported for >95%-pure nicotinonitrile-triazole analogs in antioxidant DPPH and ABTS assays [1]. Procurement of this batch-controlled compound is recommended for academic and industrial groups requiring data suitable for publication or patent filing.

Medicinal Chemistry Education and Training Sets

The compound's defined physicochemical profile (MW, LogP, TPSA, H-bond acceptor/donor counts) and its structural clarity (well-resolved NMR and MS spectra) make it suitable for use in computational chemistry teaching modules focusing on drug-likeness evaluation, molecular docking, and ADMET prediction exercises [1]. Its commercial availability in gram quantities allows for hands-on synthesis and characterization training in academic laboratories.

Quote Request

Request a Quote for 2-((4,5-Dimethyl-4h-1,2,4-triazol-3-yl)thio)nicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.